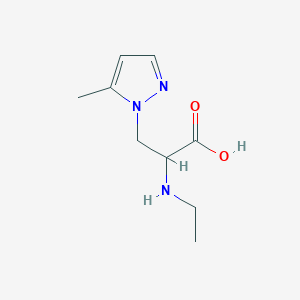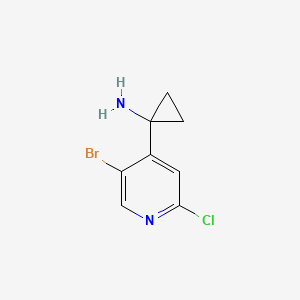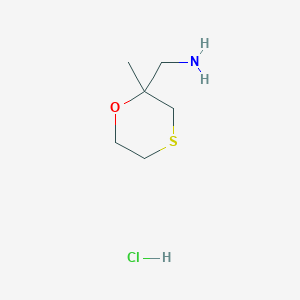![molecular formula C7H5ClN4O2 B13548506 2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13548506.png)
2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid: is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused to a pyridine ring, with an amino group at position 2, a chlorine atom at position 5, and a carboxylic acid group at position 7.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridines with appropriate reagents. For instance, the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride can yield triazolopyridines . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which results in the formation of the target compound through a transamidation mechanism followed by nucleophilic addition and subsequent condensation .
Industrial Production Methods: Industrial production of this compound typically involves scalable and eco-friendly methods. The microwave-mediated, catalyst-free synthesis mentioned above is particularly suitable for industrial applications due to its efficiency and minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The chlorine atom at position 5 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution can introduce various functional groups at the chlorine position.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in material sciences for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced inflammation and cell proliferation, making it useful in treating various diseases.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolo[1,5-a]pyrimidine: This compound shares a similar triazole-pyridine fused ring structure but differs in the position and type of substituents.
1,2,4-Triazolo[4,3-a]pyridine: Another similar compound with a different fusion pattern of the triazole and pyridine rings.
Uniqueness: 2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the amino group, chlorine atom, and carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and application.
Eigenschaften
Molekularformel |
C7H5ClN4O2 |
|---|---|
Molekulargewicht |
212.59 g/mol |
IUPAC-Name |
2-amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C7H5ClN4O2/c8-4-1-3(6(13)14)2-5-10-7(9)11-12(4)5/h1-2H,(H2,9,11)(H,13,14) |
InChI-Schlüssel |
AZANPOJUVGFVCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N2C1=NC(=N2)N)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyrazolo[1,5-a]pyrimidin-6-yl]carbamate](/img/structure/B13548425.png)







![4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13548469.png)
![Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B13548475.png)




